1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
CAS No.: 129254-76-8
Cat. No.: VC21268832
Molecular Formula: C10H10BrF3
Molecular Weight: 267.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129254-76-8 |
|---|---|
| Molecular Formula | C10H10BrF3 |
| Molecular Weight | 267.08 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H10BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 |
| Standard InChI Key | IQLGEKQZDZVBKY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCCBr |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCCBr |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring bearing two key functional groups: a 3-bromopropyl chain and a trifluoromethyl substituent at the meta position. The compound has a chemical formula of C₁₀H₁₀BrF₃ and a molecular weight of approximately 267.08 g/mol. Its structure can be represented using the canonical SMILES notation: C1=CC(=CC(=C1)C(F)(F)F)CCCBr. The compound is registered with CAS Number 129254-76-8, providing a standardized identification for scientific and industrial reference.
Structural Characteristics
The molecular architecture of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene features a benzene core with two electronically distinct substituents. The trifluoromethyl group (-CF₃) at the meta position introduces significant electron-withdrawing character through both inductive and resonance effects, affecting the electron distribution throughout the aromatic ring. Meanwhile, the 3-bromopropyl chain (-CH₂CH₂CH₂Br) provides a flexible aliphatic extension terminated with a reactive bromine atom, creating opportunities for various substitution reactions.
Table 1: Basic Structural and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene |
| Molecular Formula | C₁₀H₁₀BrF₃ |
| Molecular Weight | 267.08 g/mol |
| InChI Key | IQLGEKQZDZVBKY-UHFFFAOYSA-N |
| Physical State | Liquid (at standard conditions) |
| CAS Number | 129254-76-8 |
Synthetic Methodologies
Common Synthetic Routes
The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene typically involves sequential chemical transformations beginning with 3-(trifluoromethyl)benzene. The synthetic pathway generally incorporates bromination reactions followed by nucleophilic substitution processes. One established method involves the bromination of 3-(trifluoromethyl)benzene using appropriate brominating agents, followed by a controlled nucleophilic substitution to introduce the propyl chain with terminal bromine.
Optimized Reaction Conditions
The successful synthesis of this compound requires careful control of reaction conditions to ensure selectivity and yield. The bromination step typically employs brominating agents that release the electrophile Br⁺ in an acidic medium, similar to methods described for related compounds. Experience with analogous bromination processes suggests that N-bromosuccinimide (NBS) often serves as an effective brominating agent, particularly when selective monobromination is desired . The reaction is typically conducted in appropriate solvents such as dichloromethane or carbon tetrachloride, with temperature control to manage selectivity.
Chemical Reactivity
Substitution Reactions
The 3-bromopropyl moiety of the compound provides an excellent leaving group for substitution reactions. This reactivity allows for nucleophilic substitutions using various nucleophiles including amines, thiols, and alkoxides. These reactions typically proceed via SN2 mechanism, making the compound a valuable building block for introducing diverse functional groups at the terminal position of the propyl chain. Substitution reactions are generally conducted in polar aprotic solvents to facilitate nucleophilic attack on the carbon bearing the bromine atom.
Oxidation and Reduction Pathways
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene can undergo various oxidation reactions, particularly targeting the propyl chain. Oxidizing agents such as potassium permanganate or chromium trioxide can convert the aliphatic chain to introduce functional groups such as hydroxyl or carbonyl moieties. Conversely, under specific conditions, the trifluoromethyl group can undergo reduction reactions, potentially forming difluoromethyl or monofluoromethyl derivatives when treated with appropriate reducing agents like palladium on carbon under hydrogen atmosphere.
Scientific Applications
Organic Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex structures. Its dual functionality—a reactive bromopropyl chain and a trifluoromethyl group—makes it particularly useful for building diverse molecular architectures. The bromopropyl group facilitates carbon-carbon and carbon-heteroatom bond formation through various coupling reactions, while the trifluoromethyl group introduces specific electronic and steric effects that can influence molecular properties.
Material Science Utilization
In material science, compounds containing trifluoromethyl groups like 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene contribute significant value to polymer and material development. The incorporation of trifluoromethyl-containing compounds into polymeric structures often enhances properties such as hydrophobicity, thermal stability, and chemical resistance. The fluorinated moiety reduces surface energy and increases the material's resistance to degradation by various solvents and chemicals.
Comparative Analysis with Related Compounds
Structural Analogs
When compared to structurally related compounds, 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene demonstrates distinct characteristics worth examining. Its reactivity and properties differ from compounds lacking either the trifluoromethyl group or the bromopropyl chain. For instance, compared to 1-(3-bromopropyl)benzene (which lacks the trifluoromethyl group), this compound exhibits altered electron distribution in the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Another related compound is 1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene, which contains additional substituents—a fluorine atom at position 2 and a trifluoromethylthio group at position 3. These additional groups further modify the electronic properties and potential applications of the molecule compared to 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene.
Structure-Property Relationships
The unique combination of the bromopropyl and trifluoromethyl groups in 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene results in specific physical and chemical properties. The trifluoromethyl group enhances lipophilicity and alters the electron density of the aromatic ring, while the bromopropyl chain provides a site for nucleophilic substitution reactions. This dual functionality creates versatility in chemical transformations and potential applications.
Research Direction and Future Perspectives
Current Research Trends
Current research involving 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene and similar compounds focuses on exploring their applications in various fields, from materials science to medicinal chemistry. The unique properties conferred by the trifluoromethyl group continue to attract attention in drug design, where fluorinated compounds often exhibit improved pharmacokinetic profiles. Additionally, the compound's potential role in developing novel polymeric materials with enhanced properties remains an active area of investigation.
Future Research Opportunities
Future research opportunities for 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene may include exploring its role in click chemistry applications, investigating its utility in developing functional materials, and expanding its use in medicinal chemistry. The compound's dual functionality provides numerous possibilities for chemical transformations, potentially leading to new classes of materials or bioactive compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume